N-Benzylguanidinium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibition:

NBGA has been investigated for its ability to inhibit certain enzymes, particularly ornithine decarboxylase (ODC). ODC plays a crucial role in the production of polyamines, which are essential for cell growth and proliferation. By inhibiting ODC, NBGA may have potential applications in cancer research, as uncontrolled cell growth is a hallmark of the disease [].

Treatment of Parasitic Infections:

Studies suggest that NBGA may possess antiparasitic properties. It has been shown to be effective against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease []. Further research is needed to determine the potential of NBGA as a therapeutic agent for parasitic infections.

Neuroscience Research:

NBGA has been used in neuroscience research to study its effects on neurotransmitters and neurotransmission. It has been shown to interact with the glutamate system, which plays a vital role in learning and memory. However, the specific mechanisms of action and potential applications in this area require further investigation.

Other Potential Applications:

NBGA is also being explored for its potential applications in other areas, including:

N-Benzylguanidinium acetate is a chemical compound derived from guanidine, characterized by the presence of a benzyl group attached to the nitrogen atom of the guanidine structure. Its molecular formula is CHNO, and it exists as a salt when combined with acetic acid. The compound exhibits properties typical of guanidinium salts, such as being a strong base and having significant solubility in polar solvents. The guanidinium moiety allows for various

- Nucleophilic Substitution: The guanidinium ion can act as a nucleophile, participating in reactions with electrophiles, which can lead to the formation of new carbon-nitrogen bonds.

- Acylation Reactions: The presence of the acetate group allows for acylation reactions where the guanidinium nitrogen can be acylated to form amides.

- Michael Additions: N-Benzylguanidinium acetate can engage in Michael addition reactions with α,β-unsaturated carbonyl compounds, utilizing its nucleophilic properties .

The biological activity of N-Benzylguanidinium acetate is largely attributed to its guanidine structure, which is known for its ability to interact with biological targets. Guanidine derivatives often exhibit:

- Antimicrobial Properties: Some studies suggest that compounds containing guanidine groups can possess antimicrobial activity, making them potential candidates for pharmaceutical development.

- Enzyme Inhibition: Guanidinium salts have been noted for their ability to inhibit certain enzymes, particularly those involved in metabolic pathways. This characteristic can be exploited in drug design .

Several methods exist for synthesizing N-Benzylguanidinium acetate, including:

- Direct Guanidination: This involves reacting benzylamine with an appropriate guanylation agent such as cyanamide or thiourea derivatives under acidic conditions.

- Acetylation of Guanidine: Starting from guanidine, the compound can be acetylated using acetic anhydride or acetic acid to yield N-Benzylguanidinium acetate.

- Use of Protecting Groups: In more complex syntheses, protecting groups may be employed to facilitate the selective functionalization of the guanidine nitrogen before final deprotection to yield the target compound .

N-Benzylguanidinium acetate has various applications across different fields:

- Pharmaceuticals: It serves as a building block in drug synthesis due to its biological activity and ability to form stable complexes with various biological molecules.

- Catalysis: The compound is utilized in catalytic processes due to its nucleophilic properties, particularly in organic transformations involving carbon-nitrogen bond formation.

- Research: It is used in biochemical research for studying enzyme mechanisms and interactions due to its ability to modulate biological pathways .

Research into the interactions of N-Benzylguanidinium acetate with biomolecules has revealed:

- Binding Affinity: Studies indicate that guanidine derivatives can bind effectively to active sites on enzymes, influencing their activity and providing insights into enzyme kinetics.

- Molecular Recognition: The compound's ability to form hydrogen bonds enhances its capacity for molecular recognition, which is crucial in drug design and development processes .

N-Benzylguanidinium acetate shares structural similarities with several other compounds within the guanidine family. Below are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethylguanidine | Two methyl groups attached to nitrogen | Stronger basicity compared to N-Benzylguanidinium acetate |

| Guanidine | Simple structure without substituents | Basic properties; utilized in agriculture and pharmaceuticals |

| N-Boc-guanidine | Protected form with a tert-butoxycarbonyl group | Stability in reactions; used in peptide synthesis |

Uniqueness of N-Benzylguanidinium Acetate

N-Benzylguanidinium acetate is unique due to its specific combination of a benzyl substituent and an acetate group, which enhances both its solubility and reactivity compared to other guanidine derivatives. This specific structure allows it to participate effectively in both biological interactions and synthetic applications, making it a valuable compound in medicinal chemistry and organic synthesis .

The compound’s molecular formula is C₁₀H₁₅N₃O₂, derived from the combination of benzylguanidine (C₈H₁₁N₃) and acetic acid (C₂H₄O₂). Key identifiers include:

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 117053-38-0 | |

| Molecular Weight | 209.2 g/mol | |

| Purity | ≥95% | |

| SMILES | CC(=O)O.C1=CC=C(C=C1)CN=C(N)N | |

| InChIKey | VRRLMHJRNFXPRI-UHFFFAOYSA-N |

Synonyms include N-Benzylguanidine acetate, Guanidine, (phenylmethyl)-, monoacetate, and 1-Benzylguanidine acetate.

Structural Features

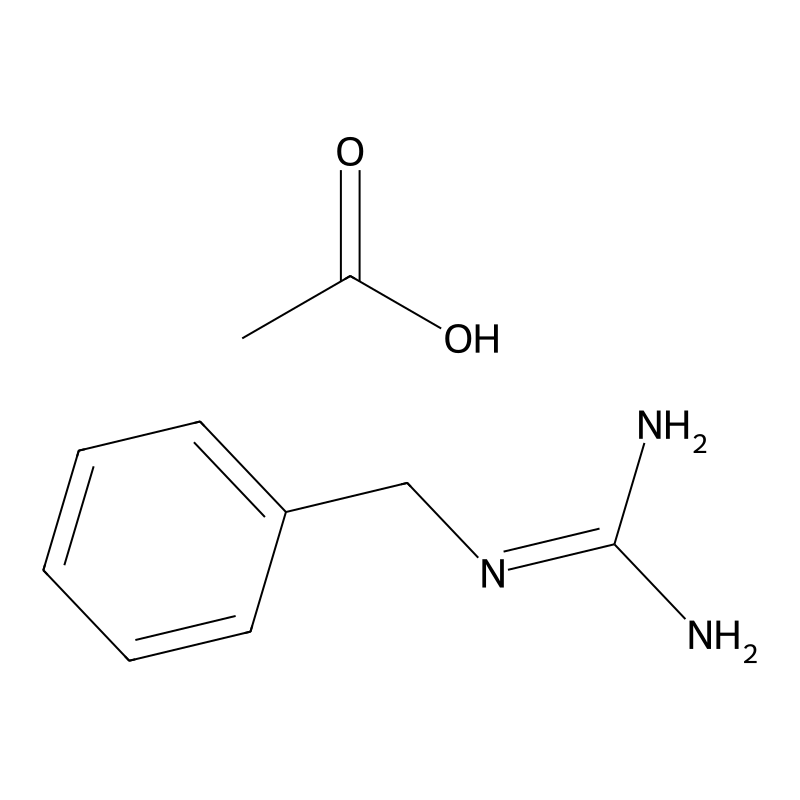

The guanidinium moiety consists of a central carbon bonded to three nitrogen atoms, with one nitrogen linked to a benzyl group (C₆H₅CH₂–). The acetate anion (CH₃COO⁻) balances the positive charge of the guanidinium cation. This ionic structure enhances solubility in polar solvents and enables participation in acid-base reactions.

Molecular Structure and Identification

N-Benzylguanidinium acetate is an organic salt composed of an N-benzylguanidinium cation and an acetate anion. The compound has the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol [1] [2]. The Chemical Abstracts Service (CAS) registry number is 2211-57-6 [3] [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N′′-benzylguanidine acetate [1] [2].

The molecular structure can be described by its International Chemical Identifier (InChI): 1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) [1] [2]. The corresponding InChI Key is VRRMLHJRNFXPRI-UHFFFAOYSA-N [1] [2]. The Simplified Molecular-Input Line-Entry System (SMILES) notation is NC(=N)NCc1ccccc1.CC(=O)O [1] [2]. The compound is catalogued under MDL number MFCD19981491 [1] [2].

Physical Appearance and Stability

N-Benzylguanidinium acetate appears as a beige solid at room temperature [1] [2]. The compound exhibits a purity of 95% in commercial preparations [1] [2]. Storage recommendations indicate that the material should be maintained at room temperature [1] [2]. The compound demonstrates good stability under ambient conditions when properly stored.

Thermophysical Properties

Limited data are available regarding the precise thermophysical properties of N-Benzylguanidinium acetate. The melting point, boiling point, and density values are not available in the literature [4]. This absence of comprehensive thermophysical data represents a significant gap in the characterization of this compound that warrants further experimental investigation.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information for N-benzylguanidinium acetate. Proton NMR (¹H NMR) analysis reveals characteristic signals that confirm the molecular structure. The benzyl methylene protons (CH₂) appear at approximately 4.4 parts per million (ppm) [5] [6]. The aromatic protons of the benzyl group exhibit signals in the range of 7.2-7.4 ppm [5] [6]. The guanidine NH protons appear as broad signals between 6-9 ppm [5] [6], which is typical for exchangeable protons in guanidinium compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information. The aromatic carbon atoms resonate in the range of 126-138 ppm [5] [6]. The guanidine carbon (C=N) appears at approximately 152-164 ppm [5] [6], which is characteristic of the guanidinium functionality.

Infrared Spectroscopy

Infrared (IR) spectroscopy reveals the presence of key functional groups in N-benzylguanidinium acetate. The N-H stretching vibrations appear in the region of 3400-3500 cm⁻¹ [5] [6]. The C=N stretching vibration, characteristic of the guanidinium group, occurs in the range of 1600-1650 cm⁻¹ [5] [6]. These spectroscopic features are consistent with the expected structure of the compound.

Mass Spectrometry

Mass spectrometry analysis confirms the molecular weight of N-benzylguanidinium acetate, with the molecular ion peak appearing at m/z 209.25 [1] [2]. This value corresponds precisely to the calculated molecular weight, providing definitive confirmation of the molecular formula.

Ultraviolet-Visible Spectroscopy

While specific UV-Vis data for N-benzylguanidinium acetate are not available in the literature, related benzyl-containing guanidinium compounds typically exhibit π-π* transitions around 250-290 nanometers. These transitions arise from the aromatic benzyl moiety and are characteristic of substituted benzene derivatives.

Computational Chemical Properties

Molecular Descriptors

Computational analysis of N-benzylguanidinium acetate provides insights into its molecular properties. The topological polar surface area (TPSA) is calculated to be 61.9 Ų [3]. This value indicates moderate polarity, which is consistent with the presence of both hydrophobic (benzyl) and hydrophilic (guanidinium, acetate) components.

The calculated partition coefficient (LogP) is 0.67 [3], suggesting relatively balanced hydrophilic and lipophilic properties. This moderate LogP value indicates that the compound may exhibit reasonable solubility in both aqueous and organic solvents.

Hydrogen Bonding Properties

The molecular structure of N-benzylguanidinium acetate contains one hydrogen bond acceptor [3] and three hydrogen bond donors [3]. The hydrogen bond acceptors are likely the acetate oxygen atoms, while the hydrogen bond donors include the guanidinium NH groups. This hydrogen bonding capacity contributes to the compound's solubility characteristics and potential for intermolecular interactions.

Molecular Flexibility

The compound exhibits two rotatable bonds [3], indicating moderate molecular flexibility. This flexibility arises primarily from the benzyl-guanidinium linkage and may influence the compound's conformational behavior in solution and solid state.

Intermolecular Interactions

Hydrogen Bonding Networks

N-Benzylguanidinium acetate demonstrates significant capacity for hydrogen bonding interactions. The guanidinium cation can form multiple hydrogen bonds with the acetate anion through its NH groups [7] [8]. These interactions are particularly strong due to the charged nature of both ionic components, with interaction energies potentially reaching 500 kJ mol⁻¹ for protonated guanidine-acetate ion pairs [8].

The twin nitrogen-twin oxygen association pattern between guanidinium and acetate represents a particularly stable binding motif [7]. This C₂ᵥ symmetry association facilitates strong electrostatic interactions that contribute to the overall stability of the salt.

Crystal Packing Considerations

While specific crystallographic data for N-benzylguanidinium acetate are not available, related guanidinium acetate compounds demonstrate extensive hydrogen bonding networks in the solid state [9] [10]. The guanidinium moiety typically serves as a hydrogen bond donor, while acetate functions as both acceptor and donor through its carboxylate oxygen atoms.

Solution Behavior

In aqueous solution, N-benzylguanidinium acetate exhibits complex solvation behavior. The guanidinium cation forms strong hydrogen bonds with water molecules, while simultaneously maintaining ionic interactions with the acetate anion [11] [12]. The benzyl substituent introduces hydrophobic character that may influence the overall solvation pattern and aggregation behavior.

Electronic Properties

Charge Distribution

The ionic nature of N-benzylguanidinium acetate results in significant charge separation between the cation and anion components. The guanidinium moiety carries a positive charge that is delocalized across the CN₃ framework through resonance stabilization. The acetate anion bears a negative charge primarily localized on the carboxylate oxygen atoms.

Resonance Stabilization

The guanidinium cation benefits from extensive resonance stabilization, which contributes to its remarkable stability and high basicity (pKₐ ≈ 13.5). This resonance delocalization involves the nitrogen lone pairs and the central carbon atom, creating a planar, aromatic-like structure that enhances the compound's chemical stability.

Chemical Reactivity Profile

Acid-Base Properties

N-Benzylguanidinium acetate exhibits distinctive acid-base characteristics due to its ionic composition. The guanidinium cation is an extremely weak acid (pKₐ ≈ 13.5), while the acetate anion is a weak base (pKᵦ ≈ 9.2). This combination results in a salt that maintains its ionic character across a wide pH range.

Thermal Stability

Guanidinium acetate compounds generally demonstrate good thermal stability, though specific decomposition temperatures for N-benzylguanidinium acetate are not reported in the literature. Related acetate-based protic ionic liquids typically show thermal decomposition temperatures in the range of 150-250°C, depending on the specific cation structure [13].

Chemical Compatibility

The compound demonstrates compatibility with polar solvents, particularly water and alcohols, due to its ionic nature and hydrogen bonding capacity. The presence of the benzyl group may enhance solubility in moderately polar organic solvents compared to simple guanidinium acetate.

| Property Category | Parameter | Value | Reference |

|---|---|---|---|

| Molecular Identity | Molecular Formula | C₁₀H₁₅N₃O₂ | [1] [2] |

| Molecular Weight | 209.25 g/mol | [1] [2] | |

| CAS Number | 2211-57-6 | [3] [1] [2] | |

| Physical State | Appearance | Beige solid | [1] [2] |

| Purity | 95% | [1] [2] | |

| Storage Temperature | Room temperature | [1] [2] | |

| Spectroscopic Data | ¹H NMR (benzyl CH₂) | ~4.4 ppm | [5] [6] |

| ¹H NMR (aromatic) | 7.2-7.4 ppm | [5] [6] | |

| IR (N-H stretch) | 3400-3500 cm⁻¹ | [5] [6] | |

| IR (C=N stretch) | 1600-1650 cm⁻¹ | [5] [6] | |

| Computational Properties | TPSA | 61.9 Ų | [3] |

| LogP | 0.67 | [3] | |

| H-bond acceptors | 1 | [3] | |

| H-bond donors | 3 | [3] | |

| Rotatable bonds | 2 | [3] |

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant